N,N-Diethyl-1,1,1-trimethoxysilanamine
Overview
Description
N,N-Diethyl-1,1,1-trimethoxysilanamine is a chemical compound with the molecular formula C7H19NO3Si and a molecular weight of 193.32 g/mol. It is primarily used as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) to increase the volatility of organic compounds without significantly altering their structure.
Preparation Methods
The synthesis of N,N-Diethyl-1,1,1-trimethoxysilanamine typically involves the reaction of diethylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of vacuum-jacketed columns and reflux ratios to achieve high purity .
Chemical Reactions Analysis
N,N-Diethyl-1,1,1-trimethoxysilanamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Addition Reactions: It can be used in stereospecific addition reactions, particularly in organic synthesis.
Derivatization Reactions: As a derivatization agent, it reacts with hydroxyl, amine, or carboxylic acid groups to introduce a trimethylsilyl group, enhancing the volatility of the molecules for GC-MS analysis.
Scientific Research Applications
N,N-Diethyl-1,1,1-trimethoxysilanamine has several scientific research applications:
Chemistry: It is widely used as a derivatization agent in GC-MS to analyze non-volatile organic compounds.
Biology: It can be used to modify biological molecules, making them more suitable for analytical techniques.
Medicine: While not used directly in therapeutic applications, it aids in the analysis of pharmaceutical compounds.
Industry: It is employed in the synthesis of various organosilicon compounds and in the production of specialty chemicals.
Mechanism of Action
The primary mechanism of action of N,N-Diethyl-1,1,1-trimethoxysilanamine involves the introduction of a trimethylsilyl group to target molecules. This modification increases the volatility of the molecules, making them more amenable to analysis by GC-MS. The trimethylsilyl group does not significantly alter the overall structure of the target molecules, allowing for accurate analysis.
Comparison with Similar Compounds
N,N-Diethyl-1,1,1-trimethoxysilanamine can be compared with other similar compounds such as:
N,N-Diethyl-1,1,1-trimethylsilylamine: This compound also acts as a derivatization agent but has a different silyl group.
Trimethylsilyldiethylamine: Another similar compound used in organic synthesis and analytical chemistry.
This compound is unique due to its specific application in increasing the volatility of organic compounds for GC-MS analysis without significantly altering their structure.
Properties
IUPAC Name |
N-ethyl-N-trimethoxysilylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NO3Si/c1-6-8(7-2)12(9-3,10-4)11-5/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYPWIDITZJTAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623976 | |
Record name | N,N-Diethyl-1,1,1-trimethoxysilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34690-72-7 | |
Record name | N,N-Diethyl-1,1,1-trimethoxysilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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